molecular formula C14H22N4O3S B12479897 3-(4-methylpiperazin-1-yl)-N'-(phenylsulfonyl)propanehydrazide

3-(4-methylpiperazin-1-yl)-N'-(phenylsulfonyl)propanehydrazide

Cat. No.: B12479897
M. Wt: 326.42 g/mol
InChI Key: LETRPKFLNIQZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide is a complex organic compound that features a benzenesulfonyl group, a piperazine ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 3-(4-methylpiperazin-1-yl)propanehydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and benzenesulfonyl group play crucial roles in its binding affinity and specificity. The hydrazide linkage may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide
  • 4-(4-Methylpiperazin-1-yl)benzaldehyde
  • 4-(4-Methylpiperazin-1-yl)benzamide

Uniqueness

N’-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, while the piperazine ring provides a versatile scaffold for further modifications. The hydrazide linkage adds to its potential as a reactive intermediate in various chemical reactions.

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

N'-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)propanehydrazide

InChI

InChI=1S/C14H22N4O3S/c1-17-9-11-18(12-10-17)8-7-14(19)15-16-22(20,21)13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3,(H,15,19)

InChI Key

LETRPKFLNIQZGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.